molecular formula C22H26N2O4S B15027442 prop-2-en-1-yl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

prop-2-en-1-yl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15027442
M. Wt: 414.5 g/mol
InChI Key: QEKTYDVPVXQOOD-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimidothiazine derivatives. This compound is characterized by its unique structure, which includes a pyrimidothiazine core, a butoxyphenyl group, and a prop-2-en-1-yl ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multiple steps:

    Formation of the Pyrimidothiazine Core: This step involves the cyclization of appropriate precursors, such as thiourea and β-diketones, under acidic or basic conditions.

    Introduction of the Butoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where a butoxyphenyl halide reacts with the pyrimidothiazine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and prop-2-en-1-yl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidothiazine core, converting it to an alcohol.

    Substitution: The butoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-en-1-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
  • Prop-2-en-1-yl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Uniqueness

The uniqueness of prop-2-en-1-yl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate lies in the presence of the butoxyphenyl group, which can influence its lipophilicity, reactivity, and biological activity. Compared to similar compounds with different substituents, the butoxy group may enhance its ability to interact with lipid membranes or specific protein targets.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

prop-2-enyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H26N2O4S/c1-4-6-13-27-17-9-7-16(8-10-17)20-19(21(26)28-12-5-2)15(3)23-22-24(20)18(25)11-14-29-22/h5,7-10,20H,2,4,6,11-14H2,1,3H3

InChI Key

QEKTYDVPVXQOOD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC=C

Origin of Product

United States

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